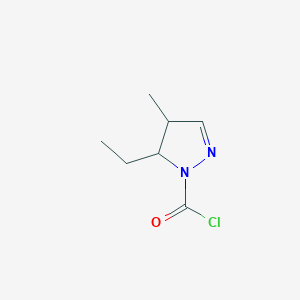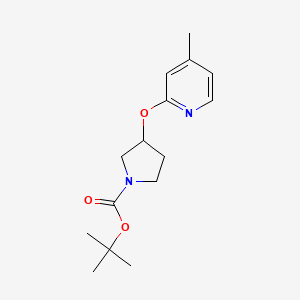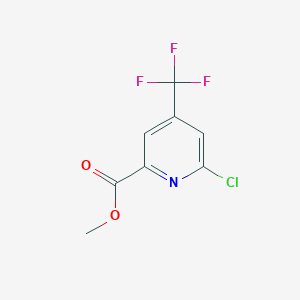
Methyl 6-chloro-4-(trifluoromethyl)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-chloro-4-(trifluoromethyl)picolinate: is an organic compound with the molecular formula C8H5ClF3NO2 and a molecular weight of 239.58 g/mol It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 6th position and a trifluoromethyl group at the 4th position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of methyl 6-chloro-4-(trifluoromethyl)picolinate typically involves the esterification of 6-chloro-4-(trifluoromethyl)picolinic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the mixture for several hours to ensure complete esterification .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to distillation and recrystallization to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Methyl 6-chloro-4-(trifluoromethyl)picolinate can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed:
Substitution: Formation of 6-hydroxy-4-(trifluoromethyl)picolinate.
Reduction: Formation of 6-chloro-4-(trifluoromethyl)picolinic alcohol.
Oxidation: Formation of 6-chloro-4-(trifluoromethyl)picolinic acid.
Applications De Recherche Scientifique
Chemistry:
Methyl 6-chloro-4-(trifluoromethyl)picolinate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and agrochemical research .
Biology:
In biological research, this compound is used to study the effects of halogenated pyridine derivatives on biological systems. It is also employed in the development of new pharmaceuticals due to its potential bioactivity .
Medicine:
The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of drugs targeting specific enzymes and receptors .
Industry:
In the industrial sector, this compound is used in the production of herbicides and pesticides. Its unique chemical properties make it an effective agent in controlling unwanted vegetation .
Mécanisme D'action
The mechanism of action of methyl 6-chloro-4-(trifluoromethyl)picolinate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of the chlorine and trifluoromethyl groups enhances its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
- Methyl 4-chloro-6-(trifluoromethyl)picolinate
- Methyl 6-chloro-3-(trifluoromethyl)picolinate
- Methyl 4-(trifluoromethyl)picolinate
Comparison:
Methyl 6-chloro-4-(trifluoromethyl)picolinate is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the chlorine atom at the 6th position and the trifluoromethyl group at the 4th position enhances its reactivity and binding affinity, making it more effective in certain applications .
Propriétés
Formule moléculaire |
C8H5ClF3NO2 |
|---|---|
Poids moléculaire |
239.58 g/mol |
Nom IUPAC |
methyl 6-chloro-4-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)5-2-4(8(10,11)12)3-6(9)13-5/h2-3H,1H3 |
Clé InChI |
LCBBGILXJASALB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC(=CC(=C1)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


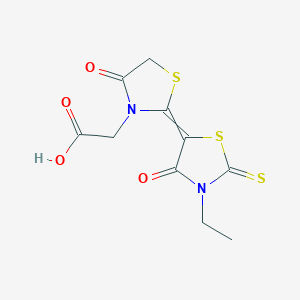
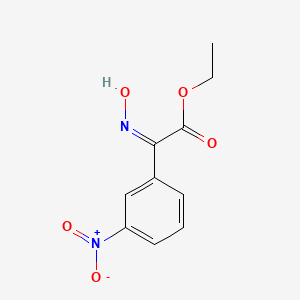
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13972271.png)
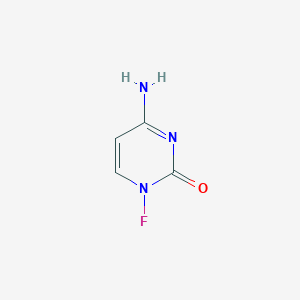
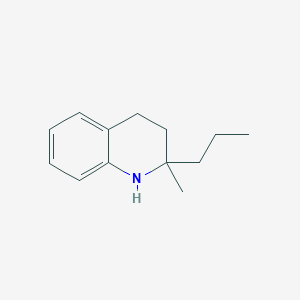
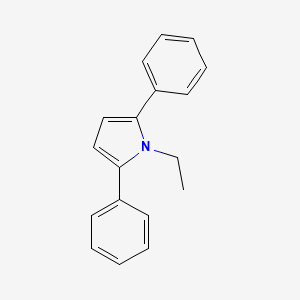
![4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one](/img/structure/B13972295.png)
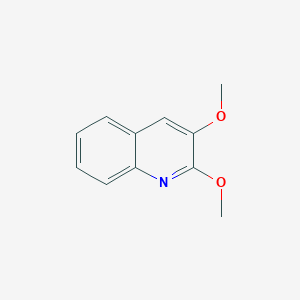
![(Bicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B13972305.png)
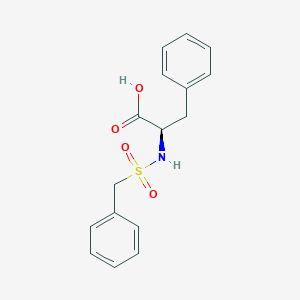
![(R)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13972314.png)
![1-[(6-Methylbenzo[b]thiophene-2-carbonyl)amino]cyclopentanecarboxylic acid](/img/structure/B13972321.png)
